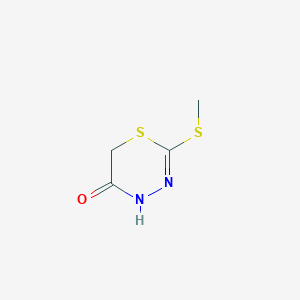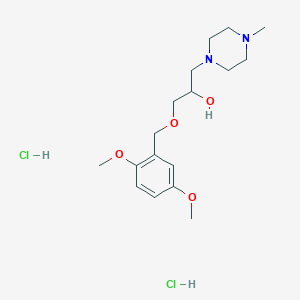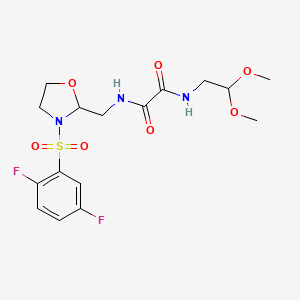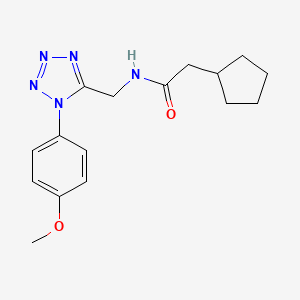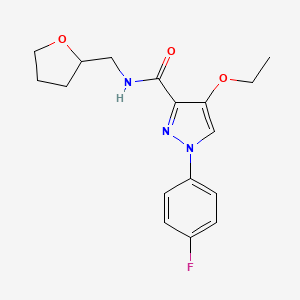
4-ethoxy-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound would include its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis such as temperature, pressure, and catalysts.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the study of properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo.Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The synthesis and structural characterization of related compounds, including fluorinated pyrazoles and pyrazoline derivatives, have been explored. These studies demonstrate methodologies for introducing functional groups that allow further chemical modifications, which are valuable in medicinal chemistry. For example, Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, indicating the interest in fluorinated pyrazoles as building blocks due to their potential applications in drug development (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).
Application in Drug Development
- Research into the development of novel compounds for potential therapeutic applications includes exploring their synthesis, characterization, and biological activities. For instance, studies on nucleoside and nucleotide derivatives of pyrazofurin have examined their antiviral and cytostatic activity in cell culture, showcasing the therapeutic potential of these derivatives in treating viral infections and cancer (Petrie, Revankar, Dalley, George, Mckernan, Hamill, & Robins, 1986).
Pharmacokinetic-Pharmacodynamic Modeling
- The pharmacokinetic and pharmacodynamic relationships of specific inhibitors, like those targeting heat shock protein 90 (HSP90), are studied to better understand their mechanism of action and to guide dosing regimens for clinical efficacy. Such studies are crucial for the development of orally available drugs with targeted therapeutic effects, highlighting the importance of chemical modifications in enhancing drug properties (Yamazaki, Nguyen, Vekich, Shen, Yin, Mehta, Kung, & Vicini, 2011).
Safety And Hazards
This involves the study of the potential dangers of the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.
Direcciones Futuras
This would involve potential areas of research involving the compound. It could include potential applications, improvements in synthesis, or new reactions involving the compound.
I hope this general approach helps you in your study of “4-ethoxy-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide”. If you have access to more specific information or resources, you could apply this approach to get a comprehensive analysis of the compound.
Propiedades
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-2-23-15-11-21(13-7-5-12(18)6-8-13)20-16(15)17(22)19-10-14-4-3-9-24-14/h5-8,11,14H,2-4,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYZYMPNYJTVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NCC2CCCO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988545.png)
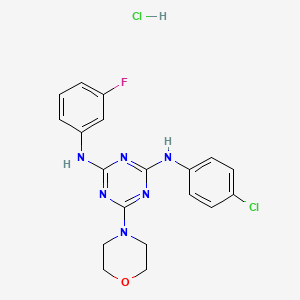
![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2988548.png)
![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2988551.png)
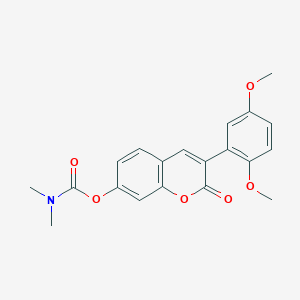
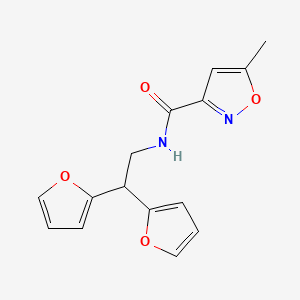
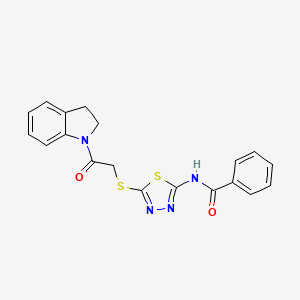
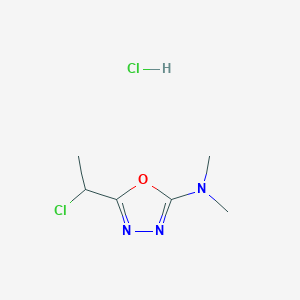
![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2988559.png)
